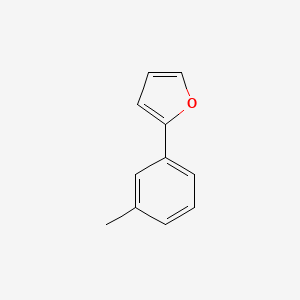

2-(3-Methylphenyl)furan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Methylphenyl)furan is a useful research compound. Its molecular formula is C11H10O and its molecular weight is 158.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of furan, including 2-(3-Methylphenyl)furan, exhibit significant antimicrobial properties. For instance, a study highlighted that compounds with a similar furan structure demonstrated efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential for developing new antibiotics .

Anticancer Properties

Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells, making it a candidate for further exploration in cancer therapeutics .

Neuropharmacological Effects

There is emerging evidence that furan derivatives can interact with neurotransmitter systems, particularly as ligands for opioid receptors. This interaction suggests potential applications in pain management and the development of novel analgesics .

Environmental Applications

Atmospheric Chemistry

Studies have investigated the atmospheric oxidation mechanisms of furan and its methyl-substituted derivatives, including this compound. Understanding these mechanisms is crucial for assessing the environmental impact of these compounds and their role in atmospheric chemistry .

Material Science

Polymerization and Resin Production

The compound is also explored as an intermediate in the synthesis of various materials, including resins and lacquers. Its unique chemical structure allows for modifications that can enhance material properties, making it valuable in industrial applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Potential opioid receptor ligand |

Table 2: Environmental Impact Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Atmospheric Oxidation | Mechanisms studied under various conditions | |

| Toxicity Assessment | Evaluated effects on liver and kidney toxicity |

Case Studies

Case Study 1: Antimicrobial Properties

A study conducted on furan derivatives demonstrated their efficacy against E. coli and S. aureus. The disc diffusion method revealed significant zones of inhibition, confirming the antimicrobial potential of these compounds .

Case Study 2: Neuropharmacological Effects

Researchers synthesized several derivatives of furan-based amines and tested their binding affinity to mu-opioid receptors. Results indicated high affinity and selectivity, suggesting therapeutic applications in pain management .

化学反应分析

Acid-Catalyzed Reactions

Furans are highly reactive under acidic conditions due to their electron-rich aromaticity. For 2-(3-methylphenyl)furan , protonation likely occurs at the α-position (adjacent to the oxygen atom), generating a resonance-stabilized cation that can undergo nucleophilic attack or ring-opening reactions. The methyl group on the phenyl ring may influence the site of protonation or subsequent reactivity via steric or electronic effects. For example, in analogous systems, furan derivatives undergo acid-catalyzed hydrolysis to form carbonyl compounds .

Key Reaction Pathways :

-

Protonation and Nucleophilic Attack : The protonated furan may react with nucleophiles (e.g., water, methanol) to form hemiacetals or acetals, which could undergo further hydrolysis during workup .

-

Ring-Opening : Acidic conditions may lead to furan ring cleavage, forming enol or keto intermediates. This is evident in mechanisms where furans undergo tautomerization or fragmentation under acidic environments .

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The 3-methylphenyl substituent directs electrophiles to the ortho/para positions of the aromatic ring. This substituent’s electron-donating nature (via resonance) increases the ring’s reactivity toward EAS. Potential reactions include nitration, sulfonation, or Friedel-Crafts alkylation/acylation. For instance, analogous aryl-furan systems undergo EAS under Lewis acid catalysis (e.g., AlCl₃) .

Reaction Conditions :

| Reaction Type | Catalyst/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ (mixed acid) | Para-nitro derivative |

| Friedel-Crafts | AlCl₃ + alkyl halide | Alkylated phenyl derivative |

| Sulfonation | SO₃/H₂SO₄ | Sulfonated phenyl derivative |

Oxidative Dearomatization

Furan rings can undergo oxidative dearomatization, leading to dienone intermediates. For This compound , oxidation (e.g., using oxidizing agents like MnO₂ or H₂O₂) may generate a conjugated dienone system, which could undergo cyclization or rearrangement. This is analogous to mechanisms described in the oxidative transformation of furan derivatives into tricyclic systems .

Proposed Mechanism :

-

Oxidation of the furan ring to form a dienone.

-

Cyclization via conjugate addition or enolate formation.

-

Rearrangement to stabilize the product (e.g., via keto-enol tautomerism).

Multi-Component Reactions

Furans are versatile in multi-component reactions, such as those involving aldehydes, amines, or acetylenes. For This compound , potential reactions could include:

-

Three-component coupling : Reaction with aldehydes and amines to form heterocycles (e.g., spiro compounds) .

-

Catalytic cyclizations : Under Lewis acid catalysis (e.g., AlCl₃), furans may participate in cycloadditions or annulations .

Example Reaction (Hypothetical) :

A three-component reaction with aniline and DMAD could yield spiro[furan-phenyl] derivatives, as observed in analogous systems .

Lewis Acid-Catalyzed Transformations

Lewis acids like AlCl₃ or FeBr₃ can activate furans for electrophilic reactions. For This compound , such catalysts may facilitate:

-

Friedel-Crafts acylation : Introduction of acyl groups onto the phenyl ring .

-

Cyclopropanation : Reaction with carbene precursors to form cyclopropane derivatives.

Data Table :

| Reaction Type | Catalyst/Conditions | Outcome |

|---|---|---|

| Friedel-Crafts | AlCl₃ + acyl chloride | Acylated phenyl derivative |

| Cyclopropanation | CH₂N₂, Cu catalysis | Cyclopropane-fused derivative |

Stability and Reactivity Trends

属性

CAS 编号 |

89929-89-5 |

|---|---|

分子式 |

C11H10O |

分子量 |

158.20 g/mol |

IUPAC 名称 |

2-(3-methylphenyl)furan |

InChI |

InChI=1S/C11H10O/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2-8H,1H3 |

InChI 键 |

IYNRBNBBOCKFBQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC=C1)C2=CC=CO2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。